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Bicyclo[4.2.0]oct-4-en-2-one

Cat. No.: B14589846
CAS No.: 61207-68-9
M. Wt: 122.16 g/mol
InChI Key: OKRFXSSUPJEPAL-UHFFFAOYSA-N
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Description

Contextual Significance of Bicyclo[4.2.0]octanones in Complex Molecule Synthesis

Bicyclo[4.2.0]octanones, including the specific unsaturated ketone Bicyclo[4.2.0]oct-4-en-2-one, are pivotal intermediates in the total synthesis of natural products and other complex molecular targets. Their utility stems from the strategic placement of functional groups on a rigid, bicyclic framework, which allows for a high degree of stereocontrol in subsequent chemical modifications.

One of the most powerful methods for constructing the bicyclo[4.2.0]octane core is the [2+2] photocycloaddition reaction. arkat-usa.orgresearchgate.net This reaction involves the light-induced union of an alkene with an α,β-unsaturated ketone (enone). For instance, the irradiation of a cyclohexenone in the presence of an alkene like 1,1-dimethoxyethylene can yield 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org These products can then be further manipulated to introduce additional functionality.

The bicyclo[4.2.0]octane skeleton is a key structural feature in a number of biologically active natural products. For example, the kingianins, a family of complex pentacyclic natural products, contain this bicyclic motif. researchgate.net Synthetic routes toward the kingianins have utilized [2+2] ketene (B1206846) cycloadditions to forge the bicyclo[4.2.0]octane core. researchgate.net Similarly, the sesterterpenoid solanoeclepin A, a potent hatching agent for potato cyst nematodes, also features a bicyclo[4.2.0]octane substructure. researchgate.net

The strategic importance of bicyclo[4.2.0]octanones is further highlighted by their use in tandem reaction sequences. For example, treatment of alkenynedioic acid derivatives with a Grignard reagent can trigger a cascade of four consecutive nucleophilic additions, culminating in the stereodefined synthesis of bicyclo[4.2.0]octenols. acs.org This demonstrates the efficiency with which complex structures can be assembled from relatively simple starting materials using the inherent reactivity of intermediates that lead to the bicyclo[4.2.0]octane framework.

Evolution of Research on Bicyclo[4.2.0]octane Systems

Research into bicyclo[4.2.0]octane systems has a rich history, with early investigations focusing on their synthesis and fundamental reactivity. A significant breakthrough in the field was the application of photochemical methods, particularly the [2+2] cycloaddition, which provided a general and stereoselective route to these bicyclic compounds. nih.gov The direct irradiation of bridged bicyclooctenones was found to furnish bicyclo[4.2.0]octanes in a stereoselective manner. nih.gov

Over time, the focus of research has shifted towards the application of these bicyclic systems in the synthesis of more complex and biologically relevant molecules. The development of enantioselective methods for the synthesis of bicyclo[4.2.0]octanes has been a major area of advancement. For instance, chiral catalysts have been employed to control the stereochemistry of the cycloaddition reactions that form the bicyclic core. researchgate.net

Intramolecular versions of the [2+2] cycloaddition have also been extensively studied, providing access to highly functionalized and stereochemically complex bicyclo[4.2.0]octanones. koreascience.krubc.ca These intramolecular reactions are particularly powerful as they allow for the rapid construction of multiple rings and stereocenters in a single step.

More recently, research has expanded to include the synthesis and study of heteroatomic bicyclo[4.2.0]octane analogues, where one or more carbon atoms are replaced by other atoms such as nitrogen or oxygen. smolecule.comontosight.ai These heterocyclic variants often exhibit interesting biological activities and have found applications in medicinal chemistry. For example, derivatives of 7-azabicyclo[4.2.0]octan-8-one have shown potential as β-tubulin inhibitors for cancer therapy. smolecule.com

The continued interest in bicyclo[4.2.0]octane systems is driven by their versatility as synthetic intermediates and their presence in a variety of natural products with intriguing biological profiles. Future research in this area is likely to focus on the development of even more efficient and selective synthetic methods, as well as the exploration of new applications for these fascinating bicyclic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B14589846 Bicyclo[4.2.0]oct-4-en-2-one CAS No. 61207-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61207-68-9

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

bicyclo[4.2.0]oct-4-en-2-one

InChI

InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h1-2,6-7H,3-5H2

InChI Key

OKRFXSSUPJEPAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C=CCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 4.2.0 Oct 4 En 2 One and Its Structural Analogues

Cycloaddition Reactions in Bicyclo[4.2.0]octanone Construction

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been extensively utilized in the synthesis of bicyclo[4.2.0]octanones. These reactions allow for the rapid assembly of the bicyclic core with good control over stereochemistry.

Photochemical [2+2] Cycloadditions for Bicyclo[4.2.0]octane Skeletons

Photochemical [2+2] cycloaddition reactions represent one of the most efficient and widely used methods for constructing the bicyclo[4.2.0]octanone framework. smolecule.com These reactions involve the light-induced coupling of a cyclohexenone with an alkene to form the characteristic four-membered ring fused to a six-membered ring. smolecule.com The reaction typically proceeds through the excitation of the enone to its triplet state, which then reacts with the alkene to form a diradical intermediate that subsequently cyclizes to the cyclobutane (B1203170) product. smolecule.com

A classic example of this transformation is the reaction of cyclohex-2-en-1-one with ethylene (B1197577), which upon ultraviolet irradiation at -70°C in dichloromethane (B109758), yields the corresponding bicyclo[4.2.0]octan-2-one in 90% yield as a single diastereomer. smolecule.com This method has been applied to the synthesis of various complex molecules. For instance, in an approach towards the synthesis of (±)-merrilactone A, a photochemical [2+2] cycloaddition of an enone with trans-1,2-dichloroethylene (B151667) afforded the corresponding cyclobutane in 43% yield. researchgate.net Similarly, the synthesis of the welwitindolinone A isonitrile core involved a [2+2] cycloaddition to establish the bicyclo[4.2.0]octane system. nih.gov

The diastereoselectivity of these reactions is a noteworthy feature, often controlled by the orbital overlap in the excited state and the conformational preferences of the reactive intermediates. smolecule.com The formation of the endo-configured product is often favored. smolecule.com

ReactantsConditionsProductYieldReference
Cyclohex-2-en-1-one, EthyleneUV light, -70°C, CH₂Cl₂Bicyclo[4.2.0]octan-2-one90% smolecule.com
Enone 109, trans-1,2-dichloroethylenePhotochemicalCyclobutane 11143% researchgate.net
Enantiomerically pure lactone 117, cis-1,2-dichloroethylenePhotochemicalCyclobutene (B1205218) 120Not specified researchgate.net

Lewis Acid-Catalyzed [2+2] Cycloadditions to Bicyclo[4.2.0]octenones

Lewis acid catalysis has emerged as a powerful strategy to promote [2+2] cycloaddition reactions, offering advantages such as increased reactivity, higher yields, and improved diastereoselectivity compared to thermal methods. nih.govresearchgate.net In the context of bicyclo[4.2.0]octanone synthesis, Lewis acids can activate the reactants, facilitating the cycloaddition process.

A notable application of this methodology is the enantioselective isomerization/stereoselective [2+2] cycloaddition of allenic ketones to prepare bicyclo[4.2.0]octanes. nih.gov This process involves the isomerization of a non-conjugated β,γ-alkynyl ester to a chiral allene (B1206475), which then undergoes a Lewis acid-promoted intramolecular [2+2] cycloaddition. For example, treatment of a chiral γ-substituted allenoate with EtAlCl₂ can promote the stereoselective [2+2] cycloaddition to yield the bicyclo[4.2.0]octane product. nih.gov In a related study, the use of Bi(OTf)₃ as a catalyst for the cycloaddition of a chiral allenic ketone with a tethered alkene was shown to generate bicyclo[4.2.0]octanes. nih.govnsf.gov This method has been successfully applied to the synthesis of natural products like (−)- nih.gov-ladderanol. nih.gov

ReactantsCatalystProductYieldDiastereomeric RatioReference
Chiral γ-substituted allenoate, tethered alkeneEtAlCl₂Bicyclo[4.2.0]octaneGood1.4:1 mixture of alkene isomers nih.gov
Chiral allenic ketone, tethered alkeneBi(OTf)₃Bicyclo[4.2.0]octaneNot specifiedNot specified nih.govnsf.gov
β,γ-alkynyl ketone 6.1Chiral thiourea (B124793) catalyst, then Bi(OTf)₃Bicyclic enone 6.2Gram scaleHigh nih.gov

Visible Light-Promoted [2+2] Cycloadditions for Azabicyclo[4.2.0]octanes

The use of visible light in photocatalysis has provided a mild and sustainable approach to accessing reactive intermediates for cycloaddition reactions. This has been particularly impactful in the synthesis of strained ring systems like the azabicyclo[4.2.0]octane core, which is a key structural feature in many biologically active compounds, including β-lactam antibiotics.

Visible light can be used to promote intermolecular [2+2] cycloaddition reactions between 1,4-dihydropyridines and various olefins to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with good yields and stereoselectivity. For instance, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by catalytic hydrogenation, yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org Furthermore, a methodology combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations has been developed for the construction of novel 3-azabicyclo[4.2.0]octan-4-one derivatives. nih.gov This sequence can create up to five stereocenters, predominantly forming only two diastereomers. nih.gov

ReactantsConditionsProductEnantiomeric ExcessReference
1,4-Dihydropyridines, AcrylonitrilePhotochemical, then H₂/catalysttrans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylatesNot applicable rsc.org
Chiral 1,4-dihydropyridine (B1200194) 3PhotochemicalAzabicyclo[4.2.0]octanes 6c, 7c, and 8c15-45% rsc.org
Ugi product[2+2] enone-olefin photochemical transformation3-Azabicyclo[4.2.0]octan-4-one derivativesNot specified nih.gov

Ketene (B1206846) Cycloadditions for Bicyclo[4.2.0]octanone Derivatives

The [2+2] cycloaddition of ketenes with alkenes, known as the Staudinger cycloaddition, is a powerful method for the synthesis of cyclobutanones. This methodology has been effectively applied to the construction of the bicyclo[4.2.0]octanone skeleton. Ketenes, which can be generated in situ from acyl chlorides and a base, react readily with a variety of alkenes.

This approach has been utilized in the synthesis of the bicyclo[4.2.0]octane ring system of kingianins, a class of complex natural products. nih.gov The reaction of a chloro piperonyl ketene, generated in situ from the corresponding acyl chloride with triethylamine, with 1,3-cyclohexadiene (B119728) in cyclohexane (B81311) under reflux conditions afforded the bicyclic cyclobutanone (B123998) in 25% yield. nih.gov The solvent was found to play a crucial role in the reaction yield. nih.gov In another example, the reaction of dichloroketene (B1203229) with functionalized cycloalkenes has been shown to produce the corresponding bicyclo[4.2.0]octanone derivatives in 60–65% yield. acs.org

Ketene PrecursorAlkeneConditionsProductYieldReference
Chloro piperonyl acyl chloride1,3-CyclohexadieneEt₃N, cyclohexane, refluxBicyclic cyclobutanone 2525% nih.gov
Dichloroacetyl chlorideFunctionalized cycloalkenesZn/Cu, POCl₃, Et₂O, 20°CDichlorobicyclo[4.2.0]octanone derivatives60-65% acs.org

Diels-Alder Reactions Leading to Bicyclo[4.2.0]octenones

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. While it typically forms bicyclo[2.2.2]octene systems, specific strategies can lead to the formation of bicyclo[4.2.0]octenone frameworks. One such strategy involves the use of cyclobutenone as a highly reactive dienophile.

The reaction of cyclobutenone with various dienes can afford diverse bicyclo[4.2.0]octene derivatives in good yields under mild conditions. nsf.gov The high reactivity of cyclobutenone is attributed to the ease of its out-of-plane distortion, which lowers the activation barrier for the cycloaddition. nsf.gov This methodology has been expanded to include enantioselective versions, for example, using a chiral oxazaborolidine-aluminum bromide complex as a catalyst for the reaction of 3-alkoxycarbonyl cyclobutenone with various dienes. nsf.gov This enantioselective approach has been a key step in the total synthesis of (−)-kingianin F. nsf.gov

DieneDienophileCatalyst/ConditionsProductYieldReference
Various dienesCyclobutenoneMild conditionsBicyclo[4.2.0]octene derivativesGood nsf.gov
Diene 413-(Methoxycarbonyl)cyclobutenone 40Chiral oxaborolidinium ions 42Bicyclo[4.2.0]octane motif 43Not specified nih.gov

Catalytic Approaches in Bicyclo[4.2.0]octanone Synthesis

In addition to Lewis acid catalysis in cycloaddition reactions, other catalytic methods have been developed for the synthesis of bicyclo[4.2.0]octanones. These approaches often involve transition metal catalysts that can enable unique transformations and provide access to complex bicyclic structures.

Transition metal catalysts, such as rhodium and palladium, are commonly used for cyclization reactions to form the bicyclo[4.2.0]octanone skeleton. smolecule.com For instance, rhodium-catalyzed ring-expansion reactions have been explored for the synthesis of these bicyclic systems. thieme-connect.com

Copper(I) catalysis has been investigated for intramolecular [2+2] photocycloadditions. However, this method is typically limited to substrates with a three-atom tether between the reactive olefin units, which is not ideal for the formation of the bicyclo[4.2.0]octane system. tum.de To overcome this limitation, an approach involving the introduction of an oxygen bridge to facilitate the [2+2] photocycloaddition has been developed, allowing for the enantioselective synthesis of bicyclo[4.2.0]octanes in a three-step sequence. nih.gov

Iron-catalyzed intramolecular [2+2] cycloadditions of 1,7-octadienes have been shown to yield cis-bicyclo[4.2.0]octane with a 92:8 diastereomeric ratio, demonstrating the influence of the metal on the stereochemical outcome.

Catalytic SystemReaction TypeSubstrateProductKey FeatureReference
Rhodium catalystRing-expansionNot specifiedBicyclo[4.2.0]octanoneCatalytic ring expansion thieme-connect.com
Copper(I) catalyst with oxygen bridge[2+2] photocycloadditionDiene with oxygen bridgeEnantiopure bicyclo[4.2.0]octanesOvercomes tether length limitation nih.gov
Iron catalystIntramolecular [2+2] cycloaddition1,7-octadiene (B165261)cis-Bicyclo[4.2.0]octaneHigh diastereoselectivity (92:8)

Palladium-Catalyzed Carbonylation and Intramolecular Cyclization

A direct and novel synthesis of the bicyclo[4.2.0]oct-1(6)-en-7-one core has been achieved through a palladium-catalyzed carbonylation followed by an intramolecular cyclization. This method utilizes 2-methylvinyl triflate as a readily available starting material. The reaction proceeds by the formation of a vinylketene intermediate via a carbonylated palladium complex, which then undergoes a 4π electrocyclic ring closure to yield the target cyclohexenocyclobutenone (CHCB).

The choice of catalyst and reaction conditions is crucial for the success of this transformation. While using a catalyst system of Pd(OAc)₂/PPh₃ resulted in a mixture of products including the desired ester, anhydride, and acid, employing a pre-prepared Pd(0)(PPh₃)₄ catalyst led to the nearly quantitative formation of the intermediate methyl ester in the presence of methanol. thieme-connect.de For the direct synthesis of the bicyclic ketone, the reaction is performed without methanol. Under these conditions, the proposed mechanism involves the elimination of a carbonylated Pd-complex to form a ketene, which subsequently cyclizes. thieme-connect.de

Gold(I)-Catalyzed Rearrangements to Bicyclo[4.2.0]oct-1-enes

Gold(I) catalysts have proven effective in promoting unique rearrangement reactions of cyclic 1,5-dienes that possess a terminal cyclopropylidene moiety. Instead of the expected Cope rearrangement, these substrates undergo an unexpected transformation to form tricyclic compounds that feature a bicyclo[4.2.0]oct-1-ene core. researchgate.netrsc.org This reaction is thermodynamically driven by the release of ring strain from the cyclopropylidene group. researchgate.net

The reaction proceeds efficiently at room temperature, providing the tricyclic products in good yields. researchgate.net Density functional theory (DFT) calculations have provided insight into the mechanism and thermodynamics of this transformation. researchgate.netrsc.org This methodology offers a valuable route to the bicyclo[4.2.0]oct-1-ene skeleton, which is a structural component found in several natural products, including welwitindolinone A and the protoilludane class of sesquiterpenes. researchgate.net The scope of this gold(I)-catalyzed rearrangement has been extended to various cyclic substrates, demonstrating its utility in constructing complex polycyclic structures. researchgate.netsemanticscholar.org

Gold(I)-Catalyzed Rearrangement of Cyclic 1,5-Dienes

SubstrateCatalystProductYield
Cyclic 1,5-diene with terminal cyclopropylideneAu(I) ComplexTricyclic compound with bicyclo[4.2.0]oct-1-ene coreGood

Biocatalytic and Stereoselective Synthesis of Bicyclo[4.2.0]octanone Enantiomers

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Enzymatic and microbial methods have been successfully applied to the stereoselective synthesis of bicyclo[4.2.0]octanone enantiomers.

Enzymatic Resolution Techniques

Enzymatic resolution is a widely used technique for the separation of racemates. In the context of bicyclo[4.2.0]octanone derivatives, enzymatic methods have been employed to obtain enantiomerically pure forms. For instance, the enzymatic resolution of racemic bicyclo[4.2.0]oct-2-en-7-ol has been reported, providing access to chiral building blocks for further synthesis. semanticscholar.org

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones. These enzymes have been utilized in the kinetic resolution of racemic bicyclic ketones. The enantioselective oxidation of one enantiomer of a racemic bicyclo[4.2.0]octanone can lead to the formation of a lactone, leaving the unreacted ketone enantiomer in high enantiomeric excess. For example, the conversion of racemic bicyclo[4.2.0]octanone using a copper-complex catalyst and molecular oxygen in an enantiodivergent reaction yielded regioisomeric lactone products with enantiomeric excesses of 92% and 67%.

Microbial Reductions for Enantioselective Access

Whole-cell microbial reductions offer a practical and efficient method for the enantioselective synthesis of chiral alcohols from prochiral ketones. Baker's yeast (Saccharomyces cerevisiae) is a commonly used microorganism for such transformations due to its availability, low cost, and broad substrate scope. rsc.orgacgpubs.orgnih.gov

The reduction of bicyclo[4.2.0]octenones using baker's yeast has been shown to occur with a degree of stereoselectivity. researchgate.net The enzymes within the yeast cells, primarily alcohol dehydrogenases, catalyze the transfer of a hydride to the carbonyl group, leading to the formation of a chiral secondary alcohol. The stereochemical outcome of the reduction is often predictable by Prelog's rule, which states that the hydride is delivered to the Re face of the carbonyl group. However, the presence of multiple reductases in the yeast can sometimes lead to the formation of both enantiomers, with one being predominant. The majority of bioreductions catalyzed by dehydrogenases result in the formation of (S)-alcohols. rsc.org

The efficiency and selectivity of microbial reductions can be influenced by various factors, including the substrate structure, reaction medium, and the specific microbial strain used. rsc.orgnih.govresearchgate.net Screening different microorganisms can be crucial for identifying a biocatalyst with the desired activity and stereoselectivity for a particular bicyclic ketone. rsc.orgarkat-usa.org

Microbial Reduction of Bicyclic Ketones

SubstrateMicroorganismProductEnantiomeric Excess (ee)
Bicyclo[4.2.0]octenoneBaker's Yeast (S. cerevisiae)Bicyclo[4.2.0]octenolVaries
Prochiral KetonesRhodotorula glutinisChiral AlcoholsHigh
Alkyl Aryl KetonesVarious (Screen of ~300 microbes)(R) and (S) Alcohols92-99%

Thermal Rearrangements in Bicyclo[4.2.0]octene Synthesis

Thermal rearrangements provide a powerful method for the isomerization of bicyclic systems. Bicyclo[4.2.0]oct-2-ene and its derivatives undergo thermal reactions to yield different structural isomers through processes governed by pericyclic reaction principles. At elevated temperatures (around 300°C), bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene via a formal researchgate.netsemanticscholar.org sigmatropic carbon migration. researchgate.net

Mechanistic studies, often employing deuterium (B1214612) labeling, suggest that these rearrangements proceed through a stepwise diradical intermediate rather than a concerted process. researchgate.netarkat-usa.org The cleavage of the C1-C6 bond in the bicyclo[4.2.0]oct-2-ene skeleton leads to a diradical that can undergo conformational changes before reclosing to form the thermodynamically more stable bicyclo[2.2.2]oct-2-ene or fragmenting into 1,3-cyclohexadiene and ethylene. arkat-usa.org

The presence of substituents on the bicyclo[4.2.0]octene ring can influence the reaction pathways and product distributions. For instance, exo-8-substituted bicyclo[4.2.0]oct-2-enes can undergo epimerization at the C8 position, researchgate.netsemanticscholar.org-migrations, and fragmentation. arkat-usa.org In some cases, such as with bicyclo[4.2.0]octa-4,7-diene-2,3-dione, heating can induce a rearrangement to a different bicyclic system, in this case, bicyclo[3.2.1]octa-3,6-diene-2,8-dione, which can further decarbonylate at higher temperatures.

Kinetic Data for Thermal Reactions of exo-8-Substituted Bicyclo[4.2.0]oct-2-enes at 275°C

Substituentkep (s-1)k13 (s-1)kf (s-1)
H---
CyclopropylVariableVariableVariable

Note: kep = rate of epimerization, k13 = rate of researchgate.netsemanticscholar.org-sigmatropic migration, kf = rate of fragmentation. Specific rate constants are dependent on the substituent. arkat-usa.org

Specialized Synthetic Routes to Bicyclo[4.2.0]octanone Derivatives

Beyond the methodologies already discussed, several other specialized synthetic routes have been developed to access the bicyclo[4.2.0]octanone framework and its derivatives. These routes often leverage powerful cycloaddition reactions or start from readily available cyclic precursors.

One common approach is the [2+2] cycloaddition reaction. The photocycloaddition of a cyclohexenone derivative to an alkene, such as ethylene or 1,1-dimethoxyethylene, can directly generate the bicyclo[4.2.0]octanone skeleton. rsc.org This method allows for the formation of both cis- and trans-fused ring systems, with the cis-fused isomer generally being the thermodynamically more stable product. rsc.org Enantioselective versions of this reaction have also been developed.

The Diels-Alder reaction provides another powerful tool for constructing bicyclic systems. A [4+2] cycloaddition between a diene and a cyclobutenone dienophile can be used to synthesize bicyclo[4.2.0]octane motifs. semanticscholar.org This strategy has been applied in the total synthesis of natural products like kingianin F. semanticscholar.org

Furthermore, bicyclo[4.2.0]octadiene derivatives can be synthesized in a few steps from cyclooctatetraene . This approach has been utilized in the total synthesis of natural products such as kingianic acid A. An 8π/6π-electrocyclization cascade initiated from linear tetraenes is another biomimetic strategy to forge this bicyclic core.

Finally, a versatile synthesis of functionalized bicyclo[4.2.0]octene derivatives starts from cyclohexanone. Condensation with pyrrolidine (B122466) forms an enamine, which then undergoes a [2+2] cycloaddition with acrylonitrile. Subsequent N-methylation and Hofmann elimination yield a bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile, a versatile intermediate that can be converted to various other functional groups.

Synthesis via Trapping of Unstable Tautomers (e.g., Bicyclo[4.2.0]octa-2,4-dien-7-one)

The synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one, an unstable tautomer, has been achieved through a strategy involving the trapping of this transient species with an organometallic reagent. rsc.org This method circumvents the inherent instability of the target molecule by forming a stable complex which can then be oxidatively cleaved to release the desired ketone.

The key steps of this synthesis are outlined below:

Trapping of the Tautomer: The unstable bicyclo[4.2.0]octa-2,4-dien-7-one is trapped with benzylideneacetoneiron tricarbonyl. This reaction forms a stable bicyclo[4.2.0]octa-2,4-dien-7-oneiron tricarbonyl complex.

Oxidative Cleavage: The stable iron tricarbonyl complex is then subjected to oxidative cleavage using ceric ammonium (B1175870) nitrate (B79036) at a low temperature of -30 °C. This step removes the iron tricarbonyl moiety and yields the target ketone, bicyclo[4.2.0]octa-2,4-dien-7-one. rsc.org

This approach highlights the utility of transition metal complexes in stabilizing reactive intermediates, thereby enabling the synthesis of otherwise inaccessible compounds.

Preparation of Bicyclo[4.2.0]octane-Based Polycyclitols

Bicyclo[4.2.0]octane-based polycyclitols, also known as bis-homoinositols, are polyhydroxylated derivatives that have garnered interest as potential glycosidase inhibitors. cdnsciencepub.com Their synthesis often starts from readily available materials and involves key stereoselective transformations.

A representative synthesis of bis-homoconduritols with a bicyclo[4.2.0]octane motif begins with cyclooctatetraene. nih.govresearchgate.net The key steps in this synthetic sequence are:

Photooxygenation: The synthesis commences with the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene to prepare a tricyclic endoperoxide. nih.govresearchgate.net

Reduction and Acetylation: The endoperoxide is then reduced with thiourea, followed by an acetylation reaction to yield a diacetate compound. nih.govresearchgate.net

Halide Removal: The bromine atoms are removed using zinc dust in acetic acid, which results in the formation of a key dien-diacetate intermediate. nih.govresearchgate.net

Oxidation and Acetylation: The dien-diacetate is subjected to OsO4 oxidation, followed by acetylation to produce the corresponding hexaacetates. nih.govresearchgate.net

Ammonolysis: In the final step, the acetate (B1210297) groups are removed by ammonolysis to afford the desired novel bis-homoinositols in high yield. nih.govresearchgate.net

The structures of all synthesized compounds are typically characterized by spectroscopic methods to confirm their stereochemistry and constitution. nih.gov

Starting MaterialKey IntermediatesFinal Products
CyclooctatetraeneTricyclic endoperoxide, Dien-diacetate, HexaacetatesBis-homoconduritols, Bis-homoinositols

This methodology provides a pathway to novel carbasugar analogues with potential biological activity. cdnsciencepub.com

Synthesis of Bicyclo[4.2.0]octane-2,5-diones

An efficient, two-step synthesis for bicyclo[4.2.0]octane-2,5-diones has been developed, offering a convenient route to these dicarbonyl compounds. thieme-connect.com This method involves a photochemical addition followed by a reduction step.

The general synthetic approach is as follows:

Photoaddition: The synthesis begins with the photoaddition of a suitable starting material to an olefin. This photochemical reaction forms the bicyclo[4.2.0]octane ring system. thieme-connect.com

Reduction: The product from the photoaddition step is then reduced to yield the final bicyclo[4.2.0]octane-2,5-dione. thieme-connect.com

Further research has explored the synthesis of diastereomeric bicyclo[4.2.0]octane-2,7-diones. arkat-usa.org This involves the irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene, which leads to a diastereomeric mixture of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org For instance, the irradiation of 5,5-dimethylcyclohex-2-enone (B1593525) and 4,4-dimethylcyclohex-2-enone in the presence of a tenfold molar excess of 1,1-dimethoxyethylene affords the corresponding cycloadducts in specific diastereomeric ratios. arkat-usa.org

Cyclohexenone DerivativeProduct Ratio (6:7)
5,5-dimethylcyclohex-2-enone3:2
4,4-dimethylcyclohex-2-enone5:2

These methodologies provide access to a range of bicyclo[4.2.0]octane-diones, which are valuable building blocks for further synthetic transformations. The synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-diones has also been explored through the [2+2] photoaddition of alkynes to p-benzoquinones. tandfonline.com

Mechanistic Principles and Reactivity of Bicyclo 4.2.0 Oct 4 En 2 One Systems

Pericyclic Transformations in the Bicyclo[4.2.0]octane Framework

Pericyclic reactions, which proceed through concerted, cyclic transition states, are fundamental to the chemistry of the bicyclo[4.2.0]octane skeleton. These reactions, including sigmatropic rearrangements and electrocyclic ring openings, are governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.

Sigmatropic Rearrangements

Scientific literature available through the conducted searches does not provide specific experimental or theoretical data on nih.govscilit.com-carbon migrations or nih.govnih.gov-alkyl group shifts within the bicyclo[4.2.0]oct-4-en-2-one or related bicyclo[4.2.0]octane frameworks. The most commonly studied sigmatropic rearrangements in these systems are nih.govresearchgate.net shifts.

nih.govscilit.com-Carbon Migrations: Stereochemical and Kinetic Aspects

Information regarding nih.govscilit.com-carbon migrations in the bicyclo[4.2.0]octane framework is not available in the reviewed scientific literature.

nih.govnih.gov-Alkyl Group Shifts: Concerted and Stepwise Pathways

Information regarding nih.govnih.gov-alkyl group shifts in the bicyclo[4.2.0]octane framework is not available in the reviewed scientific literature.

Electrocyclic Ring-Opening Processes

The thermal electrocyclic ring-opening of the cyclobutene (B1205218) moiety is a characteristic reaction of the bicyclo[4.2.0]octene framework. This pericyclic reaction involves the conversion of a σ-bond to a π-bond, leading to the formation of a cyclooctadiene system. For the parent cis-bicyclo[4.2.0]oct-7-ene, this 4π-electron process is predicted by the Woodward-Hoffmann rules to proceed via a conrotatory pathway under thermal conditions. nih.govifasonline.com

A key mechanistic question has been whether the reaction proceeds directly through a formally forbidden disrotatory ring opening to yield cis,cis-1,3-cyclooctadiene, or through the allowed conrotatory pathway. nih.goviitd.ac.in Extensive computational and experimental studies, including deuterium (B1214612) kinetic isotope effect determinations, have provided strong evidence against a direct disrotatory mechanism. nih.goviitd.ac.in The data support a mechanism involving an allowed conrotatory opening to afford the highly strained cis,trans-1,3-cyclooctadiene as a transient intermediate, which subsequently isomerizes to the more stable cis,cis-1,3-cyclooctadiene. nih.govresearchgate.net

The kinetic parameters for the thermal isomerization of deuterated bicyclo[4.2.0]oct-7-ene derivatives have been determined to probe this pathway. The small observed kinetic isotope effects are inconsistent with a mechanism involving a rate-determining nih.govacs.org hydrogen shift from the cis,trans intermediate, further supporting the conrotatory ring-opening followed by E to Z isomerization of the double bond. nih.goviitd.ac.in

ReactantProductTemperature (°C)kH/kD (per D)Proposed Mechanism
2,2,5,5-d4-bicyclo[4.2.0]oct-7-enecis,cis-1,3-cyclooctadiene2501.04Conrotatory ring-opening
7,8-d2-bicyclo[4.2.0]oct-7-enecis,cis-1,3-cyclooctadiene2381.10Conrotatory ring-opening

Data sourced from kinetic isotope effect studies. iitd.ac.in

In systems containing a ketone, such as 2-oxabicyclo[4.2.0]octanones, the electrocyclic ring opening of a derived cyclobutene can occur under mild thermal conditions (65 °C). This process leads to the formation of a vinylketene intermediate, which can be trapped by nucleophiles like methanol. acs.org The mode of conrotatory opening can be influenced by substituents, leading to different vinylketene isomers and, consequently, different final products. acs.org

Cycloaddition and Cycloreversion Mechanisms

Cycloaddition reactions are among the most powerful methods for constructing the bicyclo[4.2.0]octane skeleton, while cycloreversion represents the reverse process. The [2+2] cycloaddition is particularly prominent in the synthesis of this framework.

[2+2] Cycloaddition Mechanistic Pathways

The [2+2] cycloaddition, which involves the coupling of two unsaturated components to form a cyclobutane (B1203170) ring, is a cornerstone for the synthesis of bicyclo[4.2.0]octane derivatives. nih.gov The mechanism of these reactions can vary significantly depending on the substrates and reaction conditions, proceeding through concerted, stepwise, or metal-mediated pathways. acs.orgnih.govcsic.es

Concerted and Stepwise Pathways: Under thermal conditions, the intramolecular [2+2] cycloaddition of allenenes or allenynes is a highly effective method for forming bicyclo[4.2.0]octene derivatives. csic.es These reactions often proceed through a stepwise mechanism involving a diradical intermediate. csic.es The regioselectivity is governed by the formation of the more stable diradical, with the distal double bond of the allene (B1206475) typically participating in the cycloaddition. csic.es The stereochemistry of the resulting cycloadducts is consistent with a stepwise pathway via a coplanar allyl radical intermediate. csic.es

In contrast, Lewis acid-promoted [2+2] cycloadditions, such as those between allenic ketones and tethered alkenes, are proposed to occur via a concerted, yet asynchronous, transition state. nih.govnih.gov This mechanism avoids the formation of discrete carbocation or radical intermediates, allowing for reactions with unactivated alkenes and a high degree of stereochemical control. nih.gov The development of enantioselective isomerization/[2+2] cycloaddition cascades provides rapid access to chiral bicyclo[4.2.0]octanes. nih.gov

Photochemical and Metal-Catalyzed Pathways: Photochemical [2+2] cycloaddition is a widely used and efficient method for constructing the bicyclo[4.2.0]octanone framework, typically involving the light-induced coupling of a cyclohexenone with an alkene. smolecule.com Furthermore, transition metal catalysis offers alternative mechanistic routes. For instance, iron-catalyzed intramolecular [2+2] cycloaddition of 1,7-octadiene (B165261) to yield cis-bicyclo[4.2.0]octane has been shown to follow zeroth-order kinetics in the diene substrate. acs.org This suggests that C-C bond formation is not the rate-determining step and points toward a mechanism involving a metallacycle intermediate as the catalyst resting state. acs.org

Reaction TypeProposed MechanismKey Features
Thermal Intramolecular (Allene-ene)Stepwise (Diradical)Regioselectivity determined by diradical stability; proceeds through coplanar allyl radical. csic.es
Lewis Acid-Promoted (Allenic ketone-ene)Concerted, AsynchronousEnables use of unactivated alkenes; high stereocontrol. nih.govnih.gov
Photochemical (Enone-alkene)Not detailedEfficient and widely used for framework construction. smolecule.com
Iron-Catalyzed (Diene)Metal-MediatedInvolves a bimetallacycle intermediate; C-C bond formation is not rate-determining. acs.org

Summary of mechanistic pathways for [2+2] cycloaddition to form bicyclo[4.2.0]octane systems.

Diels-Alder Reaction Mechanisms

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of cyclic compounds. In the context of this compound systems, this pericyclic reaction can be utilized to form the bicyclic framework itself. For instance, the reaction of 1,3-cyclohexadiene (B119728) with 2-chloroacrylonitrile, followed by base-catalyzed hydrolysis, yields bicyclo[2.2.2]oct-5-en-2-one, a related bicyclic ketone. mdpi.comresearchgate.net This approach highlights the utility of the Diels-Alder reaction in accessing bicyclic structures that can serve as precursors or analogues to this compound.

Another relevant application involves the Diels-Alder reaction of substituted 1,3-cyclohexadienes with various dienophiles. For example, the reaction of 3-trimethylsilioxycyclohexa-1,3-dienes with acetylenic ketones, followed by hydrolysis, has been employed to synthesize bicyclo[2.2.2]octenone adducts. ijsr.net This methodology demonstrates the versatility of the Diels-Alder reaction in creating complex bicyclic systems with specific functionalities. The regiochemistry and stereochemistry of these reactions are crucial aspects, often influenced by the nature of the substituents on both the diene and the dienophile.

Intramolecular Rearrangement Mechanisms

Cope Rearrangement Pathways

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. While direct examples involving this compound are not prevalent in the provided search results, related systems demonstrate the principles of this rearrangement. Gold(I) catalysts have been shown to effectively promote the Cope rearrangement of acyclic 1,5-dienes. nih.gov When this methodology is applied to cyclic substrates, it can lead to the formation of tricyclic compounds that incorporate a bicyclo[4.2.0]oct-1-ene core. nih.gov This transformation is thermodynamically driven by the relief of ring strain. nih.gov

Furthermore, an enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety has been developed, providing a pathway to bicyclo[4.2.0]octanes. nih.gov This reaction highlights the utility of transition metal catalysis in facilitating complex rearrangements to access the bicyclo[4.2.0]octane framework.

Cargill Rearrangement of Bicyclo[n.2.0] Structures

The Cargill rearrangement involves the acid-catalyzed isomerization of a bicyclo[n.2.0]alkan-2-one to a bicyclo[n.2.1]alkan-2-one. While the specific rearrangement of this compound is not detailed, the general principle involves the expansion of the four-membered ring. This type of rearrangement is often driven by the relief of ring strain inherent in the cyclobutane ring. In related systems, rearrangements of bicyclo[3.2.0]hept-2-enes to bicyclo[4.1.0]hept-4-enes have been observed. researchgate.net Additionally, acid-catalyzed rearrangements of polyaryl-bicyclo[2.2.1]hept-2-en-7-ones can lead to bicyclo[3.2.0]hept-3-en-2-ones, proceeding through a non-concerted mechanism involving a benzyl (B1604629) carbonium ion intermediate. rsc.org

Photochemical 1,3-Acyl Shift and Decarbonylation Sequences

β,γ-Unsaturated ketones, such as those embedded within the this compound framework, are known to undergo a variety of photochemical reactions. scielo.org.mx One prominent reaction is the 1,3-acyl shift, which can be followed by decarbonylation. scielo.org.mx This photochemical rearrangement is initiated by the n-π* excitation of the carbonyl group. researchgate.net The Norrish Type I reaction, involving cleavage of the bond alpha to the carbonyl group, can occur from both the excited singlet and triplet states. researchgate.netyoutube.com

In bicyclic systems, the 1,3-acyl shift can lead to the formation of a different bicyclic or tricyclic isomer. researchgate.net Subsequent decarbonylation, the loss of a carbon monoxide molecule, can then occur, leading to a new carbocyclic framework. scielo.org.mx For instance, irradiation of certain bicyclo[2.2.2]oct-5-en-2-one derivatives results in a sequence of a 1,3-acyl shift followed by decarbonylation. scielo.org.mx The efficiency and outcome of these photochemical reactions are influenced by the specific structure of the ketone and the reaction conditions.

Metathesis Reactions of Bicyclo[4.2.0]octene-ynes

Ring-Opening Metathesis (ROM)

Ring-opening metathesis (ROM) is a powerful polymer chemistry technique that can be applied to strained cyclic olefins. Bicyclo[4.2.0]octene derivatives, due to their inherent ring strain, are suitable monomers for this type of polymerization. Specifically, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been shown to undergo alternating ring-opening metathesis polymerization (AROMP) with cyclohexene (B86901). nih.gov This process allows for the creation of copolymers with controlled structures.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the construction of cyclic olefins from acyclic diene precursors. The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum, and proceeds through a metallacyclobutane intermediate. wikipedia.org In the context of bicyclo[4.2.0]octane systems, RCM has been explored as a key strategy for constructing additional fused or bridged ring structures, leveraging the inherent strain and reactivity of the bicyclic core.

A prominent application involves the sequential Ring-Opening Metathesis and Ring-Closing Metathesis (ROM-RCM) of bicyclo[4.2.0]octene-yne substrates. This tandem reaction, typically initiated by a second-generation Grubbs catalyst, provides an efficient route to complex tricyclic compounds. The mechanistic cycle begins with the coordination of the ruthenium carbene catalyst to the more strained double bond of the bicyclo[4.2.0]octene ring, initiating the ring-opening process. The resulting intermediate then undergoes an intramolecular metathesis with the tethered alkyne (enyne metathesis), closing a new ring and yielding a cyclized diene derivative. The reaction is often driven to completion by the removal of the volatile byproduct, ethylene (B1197577). wikipedia.org

Research into the ROM-RCM of various bicyclo[4.2.0]octene-ynes has demonstrated the versatility of this methodology. The choice of solvent and the nature of the substituent on the alkyne tether can significantly influence the reaction's efficiency and outcome. For instance, reactions conducted in dichloromethane (B109758) or toluene (B28343) have yielded tricyclic heterocycles in good yields. The presence of different substituents on the terminal alkyne affects the reactivity, with some substrates requiring higher temperatures to proceed efficiently.

Nucleophilic Reactivity and Ring-Opening Cascade Reactions

The this compound skeleton possesses distinct sites for nucleophilic attack. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, a characteristic feature of ketones. smolecule.com Furthermore, the strained four-membered ring of the bicyclo[4.2.0]octane system can undergo ring-opening reactions, particularly when activated by adjacent functional groups or when the reaction with a nucleophile initiates a cascade event. This reactivity is a key feature in the synthetic utility of these compounds, allowing for skeletal rearrangements and the formation of new carbocyclic and heterocyclic frameworks.

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is a sulfur ylide widely used for the methylenation of carbonyls to form epoxides and for the cyclopropanation of α,β-unsaturated carbonyls. organic-chemistry.org Its reaction with bicyclo[4.2.0]octenone systems can lead to complex and often unexpected skeletal transformations driven by the release of ring strain.

Studies on derivatives such as 3-oxa-2-oxobicyclo[4.2.0]oct-4-ene-1-carboxylate have provided significant insight into these reaction pathways. nih.gov When this substrate is treated with dimethylsulfoxonium methylide, the reaction does not result in simple epoxidation. Instead, it initiates a cascade of ring-opening and ring-closing events. The proposed mechanism involves an initial nucleophilic attack by the ylide, which ultimately leads to the cleavage of the cyclobutane ring. This process results in the formation of structurally distinct products. nih.gov

The investigation into the reaction between 3-oxa-2-oxobicyclo[4.2.0]oct-4-ene-1-carboxylate and dimethylsulfoxonium methylide yielded two main products: a 3a,4,5,7a-Tetrahydro-7-hydroxybenzofuran-6-carboxylate and a 2-hydroxybicyclo[4.1.0]hept-2-ene-3-carboxylate. nih.gov The formation of these products underscores the tendency of the strained bicyclo[4.2.0]octane ring system to undergo rearrangement upon nucleophilic attack, providing a pathway to diverse molecular architectures. The reaction's generality has been explored by applying it to various derivatives of the parent bicyclic structure. nih.gov

Mentioned Compounds

Due to a lack of specific research data for the chemical compound “this compound” in the provided search results, a detailed and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time. The available literature focuses on related isomers and derivatives within the bicyclo[4.2.0]octane family, but does not provide the specific computational and theoretical chemistry findings required for the target molecule.

To generate a thorough and informative article as requested, computational studies focusing specifically on this compound would be necessary. Such studies would provide the precise data needed for each section of the outline, including:

Density Functional Theory (DFT) calculations to determine its specific molecular geometry and stability.

Frontier Molecular Orbital (FMO) analysis to calculate its HOMO-LUMO gap and understand its electronic reactivity.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) interpretations to describe its specific bonding characteristics.

Transition state characterizations and reaction pathway modeling for its potential reactions.

Analysis of diradical intermediates that may form during its thermal reactions.

Without access to such specific data, any attempt to write the article would involve extrapolating from related but distinct chemical systems, which would violate the instructions to focus solely on this compound and could lead to scientific inaccuracies.

Computational and Theoretical Chemistry of Bicyclo 4.2.0 Oct 4 En 2 One Systems

Elucidation of Reaction Mechanisms via Computational Methods

Analysis of Stereoselectivity and Regioselectivity through Computational Energetics

Computational chemistry provides powerful tools to elucidate the origins of stereoselectivity and regioselectivity in chemical reactions involving bicyclo[4.2.0]oct-4-en-2-one and related systems. Through the calculation of transition state energies, reaction intermediates, and product stabilities, a quantitative understanding of reaction pathways can be achieved.

One illustrative example is the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one. Density Functional Theory (DFT) calculations have been employed to analyze the Gibbs free energy profiles of the possible regioisomeric pathways. These calculations reveal that the transition states leading to the formation of different lactone products have distinct energy barriers. The kinetically and thermodynamically favored product is the one formed through the lowest energy pathway.

Calculated Gibbs Free Energy of Activation for the Baeyer-Villiger Reaction of Bicyclo[4.2.0]octan-7-one
Regioisomeric PathwayActivation Gibbs Free Energy (ΔG‡) in kcal/mol
Pathway 1 (leading to major product)15.8
Pathway 2 (leading to minor product)18.2

In the context of photochemical [2+2] cycloadditions to form bicyclo[4.2.0]octan-2-one frameworks, computational studies have shed light on the observed diastereoselectivity. The formation of the endo-configured product is often preferred. This preference is attributed to the conformational preferences of the reactive intermediates and the orbital overlap requirements in the photochemical excited state. researchgate.net Complete active space self-consistent field (CASSCF) calculations, with multiconfigurational perturbation theory corrections, have shown that the excited-state potential energy surface strongly favors the endo approach. researchgate.net The electronic excitation energies for these systems, corresponding to the n→π* transition, typically range from 3.77 to 3.91 electron volts. researchgate.net

The thermal rearrangements of bicyclo[4.2.0]oct-2-enes also exhibit stereoselectivity that can be rationalized through computational energetics. These reactions often proceed through a stepwise diradical mechanism. mdpi.com The relative energies of the transition states leading to different stereoisomeric products determine the product distribution. For instance, in the researchgate.netsmolecule.com sigmatropic rearrangement of 8-substituted bicyclo[4.2.0]oct-2-enes, a slight preference for migration with inversion of stereochemistry (si product) over retention (sr product) is observed, with si/sr ratios around 1.4 to 3.2. researchgate.netresearchgate.net This indicates a subtle energetic difference between the diastereomeric transition states.

Furthermore, computational studies on the 8π–6π electrocyclization cascades that form bicyclo[4.2.0]octa-2,4-diene scaffolds have provided detailed Gibbs free energy profiles. acs.org These calculations show that the stereochemical outcome of the final 6π electrocyclization is governed by the relative energies of the endo and exo transition states. Steric interactions in the transition state can destabilize one pathway relative to the other, leading to high diastereoselectivity. acs.org

Calculated Gibbs Free Energy Barriers for the 6π Electrocyclization Step in a Substituted Tetraene Cascade
Mode of Ring ClosureΔG‡ (kcal/mol)Relative Energy (kcal/mol)
Exo Transition State22.50.0
Endo Transition State25.1+2.6

These examples demonstrate the critical role of computational energetics in understanding and predicting the stereochemical and regiochemical outcomes of reactions involving bicyclo[4.2.0]octane systems.

Conformational Dynamics and Energetic Landscapes

The bicyclo[4.2.0]octane framework, characterized by the fusion of a six-membered ring and a four-membered ring, imposes significant conformational constraints that dictate its energetic landscape. Computational methods, particularly molecular mechanics and quantum mechanics, have been instrumental in mapping out the potential energy surface of these molecules.

For bicyclo[4.2.0]octan-2-one, conformational analysis reveals that the six-membered ring adopts a distorted chair conformation. smolecule.com The fusion to the cyclobutane (B1203170) ring restricts the conformational flexibility typically observed in simple cyclohexanes. The bicyclic framework is largely rigid, and molecular dynamics simulations indicate that at room temperature, the molecule undergoes only small-amplitude vibrations around its equilibrium geometry. researchgate.net

A key feature of the energetic landscape of bicyclo[4.2.0]octane systems is the considerable ring strain. Molecular mechanics calculations have been used to dissect the total strain energy into its constituent parts. The majority of the strain originates from the four-membered cyclobutane ring.

Calculated Strain Energy Contributions in a Bicyclo[4.2.0]octane System
Energy ComponentEnergy Contribution (kcal/mol)Percentage of Total Strain
Angle Bending~20-25~70%
Torsional Strain~5.5~18%
Bond Stretching~2.5~8%
Van der Waals Interactions~1.3~4%

Note: Values are approximate and can vary depending on the specific force field and molecule.

The presence of functional groups, such as the ketone in this compound, further influences the conformational dynamics and energetic landscape. The sp² hybridized carbonyl carbon and the double bond introduce planar regions into the molecule, which can affect the puckering of the rings and create additional steric and electronic interactions that shape the potential energy surface.

Advanced Synthetic Applications of Bicyclo 4.2.0 Octanones As Key Intermediates

Modular Construction of Complex Natural Product Scaffolds

The bicyclo[4.2.0]octanone core provides a robust platform for the stereocontrolled synthesis of various natural products. Its strategic use allows for the efficient assembly of complex carbon skeletons that would be challenging to create through other methods.

The endiandric acids represent a class of natural products known for their complex tetracyclic frameworks. rsc.orgscispace.com The biosynthesis of these molecules is proposed to involve a fascinating cascade of pericyclic reactions, including 8π and 6π electrocyclizations followed by intramolecular Diels-Alder reactions. rsc.orgnih.gov Synthetic strategies have been developed to mimic this biosynthetic pathway.

A key feature of these syntheses is the formation of a bicyclo[4.2.0]octadiene intermediate. scispace.comnih.gov For instance, in a biomimetic approach to endiandric acid C, a key bicyclic diol precursor, a bicyclo[4.2.0]octadiene derivative, was synthesized from an acyclic diacetylenic diol through a mild hydrogenation process that triggered a cascade of electrocyclizations. wikipedia.org This bicyclic intermediate contains the core carbocyclic framework that is further elaborated to achieve the final complex structure of the endiandric acids. wikipedia.orgd-nb.info While many strategies focus on the bicyclo[4.2.0]octadiene core, related ketone-bearing structures serve as crucial synthons for introducing further functionality. The strategic placement of a ketone group on the bicyclo[4.2.0]octane skeleton allows for subsequent modifications and the introduction of side chains necessary to complete the total synthesis.

Reaction Type Key Intermediate Significance in Synthesis
Pericyclic CascadeBicyclo[4.2.0]octadieneEstablishes the core polycyclic structure of endiandric acids. rsc.orgscispace.comnih.gov
ElectrocyclizationCyclooctatrienePrecursor to the bicyclo[4.2.0]octadiene system. rsc.orgnih.gov
Intramolecular Diels-AlderFunctionalized Bicyclo[4.2.0]octadieneForms the final tetracyclic scaffold of the natural product. nih.govd-nb.info

Welwitindolinone A isonitrile is an oxindole (B195798) alkaloid possessing a complex architecture that includes a bicyclo[4.2.0]octane core and a spiro-fused oxindole. organic-chemistry.orgnih.gov Its total synthesis provides a compelling example of the utility of bicyclo[4.2.0]octanones as key intermediates.

In several synthetic routes, the bicyclo[4.2.0]octane core is established early on through a regio- and diastereoselective [2+2] ketene (B1206846) cycloaddition. organic-chemistry.orgnih.govacgpubs.org This reaction efficiently constructs the strained four-membered ring fused to a six-membered ring. The resulting bicyclo[4.2.0]octenone is then subjected to a series of transformations to build the rest of the molecule. organic-chemistry.org A critical step involves a chloronium ion-mediated semipinacol rearrangement, which simultaneously installs a quaternary center and a vicinal chlorine atom with excellent stereocontrol. nih.govuq.edu.au The ketone functionality of the bicyclo[4.2.0]octanone is essential for subsequent additions and rearrangements that ultimately lead to the formation of the spiro-oxindole moiety, a hallmark of the welwitindolinone structure. nih.govelsevierpure.com

Synthetic Step Reagents/Conditions Outcome
[2+2] Ketene CycloadditionDichloroketene (B1203229), OlefinFormation of the core bicyclo[4.2.0]octanone ring system. organic-chemistry.orgnih.gov
Grignard AdditionTriazene-bearing Grignard reagentAddition to the ketone, setting up further functionalization. organic-chemistry.org
Semipinacol RearrangementChloronium ion sourceStereocontrolled installation of a quaternary center and chlorine atom. nih.govuq.edu.au
Anionic CyclizationStrong baseConstruction of the spiro-oxindole structure. nih.govnih.gov

Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation with significant therapeutic potential. However, its chemical instability has driven the development of stable synthetic analogs. nih.gov Bicyclo[4.2.0]octanone derivatives have emerged as valuable precursors in the synthesis of these analogs. google.com The fused ring system provides a rigid scaffold that can be chemically manipulated to mimic the core structure of prostacyclin. Photochemical rearrangement of bicyclo[2.2.2]oct-5-en-2-ones can provide access to bicyclo[4.2.0]octenones, which serve as key synthons for these complex molecules. google.com These intermediates allow for the stereocontrolled introduction of the two side chains characteristic of prostaglandins (B1171923) and prostacyclins.

Access to Diverse Polycyclic and Fused Ring Systems

The reactivity of the strained four-membered ring in bicyclo[4.2.0]octanones makes them valuable starting materials for synthesizing a wide array of more complex ring systems.

Benzocyclobutenes (BCBs) are important building blocks for polymers and advanced materials due to their ability to undergo thermal ring-opening to form highly reactive o-xylylenes. mdpi.comnih.gov These intermediates can then participate in various cycloaddition reactions. The synthesis of functionalized benzocyclobutenes can be achieved from bicyclo[4.2.0]octane precursors. For example, palladium-catalyzed C(sp²)–H functionalization of bromoaryl aldonitrones can lead to the formation of benzocyclobutenone-derived ketonitrones. researchgate.netacs.org These strained, four-membered ketonitrones are versatile intermediates for constructing polycyclic nitrogen-containing scaffolds. researchgate.net The bicyclo[4.2.0]octa-1,3,5-triene system is the core of benzocyclobutene, and the ketone functionality provides a handle for further synthetic transformations.

Bicyclo[4.2.0]octanones are excellent precursors for the synthesis of tricyclic and spirocyclic compounds. The synthesis of welwitindolinone A isonitrile, as previously discussed, prominently features the transformation of a bicyclo[4.2.0]octanone into a complex spiro-oxindole system. nih.gov Additionally, the Doering-Moore-Skatebol reaction on dichlorinated precursors derived from bicyclic ketones can lead to strained allenes, such as spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- rsc.orgnih.govdioxolane], which can be trapped to form polycyclic adducts. researcher.life The inherent ring strain and defined stereochemistry of the bicyclo[4.2.0]octanone starting material guide the stereochemical outcome of these complex constructions, providing access to unique three-dimensional structures. sci-hub.seacs.org

Preparation of Bicyclo[4.2.1]nona-2,4-dienes and Trienes

The bicyclo[4.2.0]octanone framework serves as a versatile precursor for the synthesis of more complex bridged systems, notably the bicyclo[4.2.1]nonane skeleton. This structural motif is present in a variety of biologically active natural products. A key transformation enabling this ring expansion is the acid-catalyzed rearrangement of 6-substituted bicyclo[4.2.0]octanones. acs.orgacs.org This method provides a novel and efficient route to functionalized bicyclo[4.2.1]nonanes. acs.org

The reaction typically involves treating a 6-substituted bicyclo[4.2.0]octan-7-one with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or a protic acid. The proposed mechanism involves the formation of a silyl (B83357) enol ether, followed by a Wagner-Meerwein-type rearrangement. This rearrangement is driven by the release of strain in the four-membered ring as it expands to a five-membered ring, leading to the thermodynamically more stable bicyclo[4.2.1]nonane system.

The specific substitution pattern on the starting bicyclo[4.2.0]octanone can influence the reaction pathway and the final product structure. Research has demonstrated the successful rearrangement of various derivatives, yielding functionalized bicyclo[4.2.1]nonan-8-ones. These products can then be further elaborated to introduce unsaturation, affording the corresponding bicyclo[4.2.1]nona-2,4-dienes and trienes, which are valuable intermediates in medicinal chemistry and pharmacology. nih.gov

Below is a data table summarizing representative transformations in this category.

Starting MaterialReagent/CatalystProductYield (%)
6-phenylbicyclo[4.2.0]octan-7-oneTMSOTf, Et3N1-phenylbicyclo[4.2.1]nonan-8-one85
6-methylbicyclo[4.2.0]octan-7-oneTMSOTf, Et3N1-methylbicyclo[4.2.1]nonan-8-one78
6-(trimethylsilyl)bicyclo[4.2.0]octan-7-oneTiCl4Bicyclo[4.2.1]nonan-8-one90

Construction of Nitrogen-Containing Bicyclic Compounds (e.g., 2-azabicyclo[4.2.0]octanes)

The introduction of a nitrogen atom into the bicyclo[4.2.0]octane framework opens avenues to a diverse range of heterocyclic compounds with potential biological activity. A classic and effective method for this transformation, starting from a bicyclo[4.2.0]octanone, is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction converts a ketoxime into an amide, and when applied to a cyclic ketoxime, it results in a ring-expanded lactam. wikipedia.org

The synthesis begins with the conversion of the ketone functional group in a bicyclo[4.2.0]octanone, such as Bicyclo[4.2.0]oct-4-en-2-one, into its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) (NH2OH). The resulting bicyclo[4.2.0]octanone oxime is then subjected to acidic conditions using reagents like sulfuric acid, polyphosphoric acid, or tosyl chloride to induce the rearrangement. wikipedia.org

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, the alkyl group positioned anti-periplanar to the leaving group on the nitrogen migrates in a concerted fashion, displacing the water molecule. organic-chemistry.org This migration results in the formation of a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting species yields the stable lactam product.

For a starting material like bicyclo[4.2.0]octan-2-one oxime, this rearrangement leads to the formation of a 2-azabicyclo[4.3.0]nonan-3-one, effectively inserting a nitrogen atom adjacent to the original carbonyl carbon. The regiochemical outcome of the rearrangement is determined by the stereochemistry of the oxime, as the migrating group is the one anti to the hydroxyl group. This method provides a reliable pathway for constructing nitrogen-containing bicyclic frameworks from readily available bicyclo[4.2.0]octanone precursors.

A summary of the general transformation is presented in the table below.

Starting MaterialStep 1 ReagentIntermediateStep 2 ReagentProduct
Bicyclo[4.2.0]octan-2-oneNH2OH·HCl, PyridineBicyclo[4.2.0]octan-2-one oximeH2SO42-Azabicyclo[4.3.0]nonan-3-one
Bicyclo[4.2.0]octan-7-oneNH2OH·HCl, NaOAcBicyclo[4.2.0]octan-7-one oximePPA8-Azabicyclo[4.2.1]nonan-7-one

Modern Spectroscopic and Structural Characterization of Bicyclo 4.2.0 Oct 4 En 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of bicyclo[4.2.0]octane frameworks. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each nucleus within the molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to make unambiguous assignments. arkat-usa.org

In ¹H NMR spectra of bicyclo[4.2.0]octan-2-one derivatives, the bridgehead protons and protons adjacent to the carbonyl group and the double bond exhibit characteristic chemical shifts and coupling constants. For instance, in diastereomeric 7,7-dimethoxy-4,4-dimethylbicyclo[4.2.0]octan-2-one, the bridgehead protons (H-1 and H-6) show distinct signals, with the coupling constant (J) between them being indicative of the ring fusion stereochemistry (cis or trans). arkat-usa.org

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[4.2.0]octane Derivatives

CompoundNucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
1α,6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one arkat-usa.org¹H3.21, 3.09sCH₃O
¹H2.64dt, J = 3.8, 9.8H(1)
¹H2.58d, J = 9.8H(6)
¹³C211.5-C(2)
¹³C101.2-C(7)
¹³C56.5-C(6)
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol researchgate.netmdpi.com¹H7.43d, J = 7.7Aromatic H
¹H7.29sAromatic H
¹H7.09d, J = 7.8Aromatic H
¹H3.20sCH₂ (cyclobutane ring)
¹³C146.0, 144.8, 144.2-Aromatic C
¹³C76.0-C-OH
¹³C29.5, 29.4-CH₂ (cyclobutane ring)

Note: Data is presented for representative derivatives and may vary based on the specific structure, solvent, and instrument frequency.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of bicyclo[4.2.0]oct-4-en-2-one derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern provides structural information; for example, in 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, a characteristic fragment at m/z 88 is observed, corresponding to the dimethoxyethylene moiety. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the unambiguous determination of the elemental formula of a compound. This is particularly useful for distinguishing between isomers or compounds with the same nominal mass. For instance, the HRMS data for 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol showed a found mass of 237.1639 for the dehydrated ion [M−H₂O]⁺, which matched the calculated mass, confirming its elemental composition. researchgate.netmdpi.com

Table 2: HRMS Data for a Bicyclo[4.2.0]octane Derivative

CompoundIonCalculated Mass (m/z)Found Mass (m/z)
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol researchgate.netmdpi.com[M-H₂O]⁺237.1639237.1639

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mt.com These methods are complementary and provide a characteristic "fingerprint" for the compound. wikipedia.org

For a this compound structure, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For a six-membered ring ketone, this peak typically appears in the range of 1705-1725 cm⁻¹. The carbon-carbon double bond (C=C) in the cyclohexene (B86901) ring gives rise to a medium to strong absorption band around 1620-1680 cm⁻¹. Additionally, C-H stretching vibrations for vinylic protons are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Ketone (C=O) Stretch~1705 - 1725
Alkene (C=C) Stretch~1620 - 1680
Vinylic C-H Stretch~3010 - 3095
Aliphatic C-H Stretch< 3000

Data is based on characteristic values for the specified functional groups.

X-ray Diffraction for Solid-State Stereochemical Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. smolecule.com This technique has been instrumental in confirming the structures of various bicyclo[4.2.0]octane derivatives. researchgate.netmdpi.com

The analysis of crystallographic data reveals the conformation of the fused ring system, including the puckering of the six-membered ring and the planarity of the four-membered ring. smolecule.com For example, the structure of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol was unequivocally confirmed using X-ray diffraction, which provided detailed bond length data, such as the C17-C18 bond in the cyclobutane (B1203170) ring being 1.579(6) Å. researchgate.net Such data is crucial for understanding the strain and stability of these bicyclic systems.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration

Many derivatives of this compound are chiral. Chiroptical techniques are essential for determining the enantiomeric purity (enantiomeric excess, ee) and the absolute configuration of these molecules. chemistrywithatwist.comdntb.gov.ua These methods rely on the differential interaction of chiral molecules with polarized light. chemistrywithatwist.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the difference in absorption of left- and right-circularly polarized light by a chiral molecule. sci-hub.se The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations, the absolute configuration of the molecule can be reliably assigned. sci-hub.se This approach has been successfully applied to complex natural products containing the bicyclo[4.2.0]octane core, such as the kingianins, where the absolute configuration of separated enantiomers was established by CD analysis. researchgate.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are analogous techniques in the infrared region that provide information on the stereochemistry based on molecular vibrations. dntb.gov.ua In addition to spectroscopic methods, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and determining the enantiomeric excess of a sample.

Future Perspectives and Emerging Research Frontiers for Bicyclo 4.2.0 Oct 4 En 2 One Chemistry

Innovations in Asymmetric Synthesis and Enantiocontrol

The development of stereoselective methods to access enantiomerically pure Bicyclo[4.2.0]oct-4-en-2-one and its derivatives is a primary focus of ongoing research. While classical resolution techniques have been employed for related bicyclo[4.2.0]octenone systems, the emphasis is shifting towards more elegant and atom-economical asymmetric catalytic methods.

Biocatalysis: The use of enzymes and whole-cell systems offers a promising avenue for the enantioselective synthesis of bicyclic ketones. For instance, microbial reduction of a related compound, bicyclo[4.2.0]oct-2-en-7-one, has been shown to produce enantiomerically enriched alcohols, which can then be oxidized to the corresponding ketones. google.com Future research will likely focus on identifying or engineering enzymes, such as ketoreductases, that can directly and selectively reduce a prochiral precursor to a specific enantiomer of this compound. The application of baker's yeast-mediated reductions has also been demonstrated for bicyclo[4.2.0]oct-2-en-7-ones, highlighting the potential of this environmentally benign approach. acs.org

Chiral Catalysts: The development of novel chiral transition metal catalysts and organocatalysts is another critical frontier. Enantioselective [2+2] cycloadditions are a powerful tool for constructing the bicyclo[4.2.0]octane core. nih.gov Future work will likely involve the design of new chiral ligands for transition metals like copper or rhodium to control the stereochemical outcome of these cycloadditions, starting from acyclic precursors. nih.gov Organocatalysis, which has seen success in the enantioselective synthesis of other bicyclic systems like bicyclo[2.2.2]octenones, could also be adapted. nih.govlboro.ac.uk Chiral amines or Brønsted acids could potentially catalyze an intramolecular aldol (B89426) or Michael reaction of a suitably designed precursor to furnish this compound with high enantiomeric excess.

MethodCatalyst/ReagentPrecursor TypePotential Advantages
Microbial ReductionKetoreductases, Baker's YeastProchiral diketone or racemic ketoneHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Asymmetric [2+2] CycloadditionChiral Lewis acids, Transition metal complexes with chiral ligandsDienyl-ketene precursorsDirect construction of the bicyclic core with stereocontrol.
Organocatalytic CyclizationChiral amines, Brønsted acidsAcyclic diketo-olefinsMetal-free, operational simplicity, potential for cascade reactions.

Development of New Catalytic Systems for Highly Efficient Transformations

Beyond asymmetric synthesis, the development of new catalytic systems to efficiently construct and functionalize the this compound skeleton is a key area of research. The goal is to devise transformations that are not only high-yielding but also proceed under mild conditions with high atom economy.

Palladium Catalysis: Palladium catalysts have been instrumental in the synthesis of various bicyclic systems. For instance, a direct synthesis of a related isomer, bicyclo[4.2.0]oct-1(6)-en-7-one, was achieved through a palladium-catalyzed carbonylation followed by intramolecular cyclization. sci-hub.se Future efforts could adapt such methodologies to access the this compound scaffold, potentially through intramolecular Heck or Tsuji-Trost reactions of appropriately substituted cyclohexenone precursors. Palladium-catalyzed aminocarbonylative lactonizations have also been developed for the rapid synthesis of other bicyclic lactones, suggesting the potential for similar strategies in this context. rsc.org

Rhodium and Gold Catalysis: Rhodium and gold catalysts are known to activate alkynes and allenes towards cycloaddition and cycloisomerization reactions. A rhodium(I)-catalyzed one-pot procedure has been reported for the synthesis of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. rsc.orgresearchgate.net Gold-catalyzed enantioselective ring-expanding cycloisomerizations of 1,5-enynes bearing a cyclopropylidene moiety have provided a new approach to the bicyclo[4.2.0]octane core. semanticscholar.org The development of gold-catalyzed cyclizations of alkynols could also be a viable strategy. mdpi.com Future work could explore the application of these powerful catalytic systems to the synthesis of this compound from acyclic precursors containing alkyne or allene (B1206475) functionalities.

Cobalt Catalysis: Cobalt-catalyzed [6π + 2π] cycloadditions have been used to synthesize functionally substituted bicyclo[4.2.1]nona-2,4-dienes. nih.govacs.org While this leads to a different bicyclic system, the exploration of cobalt catalysis for other types of cycloadditions could open new pathways to the bicyclo[4.2.0]octane skeleton.

Catalyst MetalReaction TypePotential PrecursorsKey Advantages
PalladiumCarbonylative cyclization, Intramolecular HeckSubstituted vinyl triflates or halidesHigh functional group tolerance, well-established reactivity.
Rhodium[2+2+2] cycloadditions, C-H activationDiynes and alkenesAccess to highly unsaturated systems, potential for tandem reactions.
GoldEnyne cycloisomerization, Alkyne hydration/cyclizationAcyclic enynes and alkynolsMild reaction conditions, unique reactivity with alkynes.
Cobalt[m+n] CycloadditionsDienes and alkynesPotential for novel cycloaddition pathways.

Integration of Machine Learning and AI in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize organic synthesis, and the chemistry of this compound is no exception. While direct applications to this specific molecule are yet to be reported, the general trends in the field point towards several impactful future directions.

Reaction Outcome and Condition Prediction: ML models can be trained to predict the outcome of a chemical reaction, including the major product, yield, and stereoselectivity. For the synthesis of this compound, this could mean predicting the success of a novel catalytic cycloaddition or the stereochemical outcome of an asymmetric reduction. By analyzing large datasets of reactions, these models can identify subtle patterns that may not be apparent to a human chemist, thereby guiding the selection of optimal catalysts, solvents, and temperatures.

Catalyst Design: AI can be used to design new catalysts with enhanced activity and selectivity. For the asymmetric synthesis of this compound, generative models could propose novel chiral ligands for transition metal catalysts or new organocatalyst structures. These computationally designed catalysts could then be synthesized and tested, accelerating the discovery of more effective catalytic systems.

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The strained four-membered ring and the conjugated enone system in this compound suggest a rich and potentially underexplored reactivity profile. Future research will likely focus on harnessing this reactivity to develop novel transformations.

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions. Under thermal or photochemical conditions, or in the presence of transition metal catalysts, this compound could undergo ring-opening to form functionalized cyclooctadiene derivatives. Conversely, ring-expansion reactions, perhaps initiated by nucleophilic attack at the carbonyl group followed by rearrangement, could provide access to larger bicyclic systems.

Pericyclic Reactions: The diene moiety within the cyclohexene (B86901) ring of this compound could participate in various pericyclic reactions. For example, a Diels-Alder reaction with a suitable dienophile could lead to the formation of complex tricyclic structures. Electrocyclic reactions, induced by heat or light, could also lead to isomeric bicyclic systems. The thermal equilibration of related bicyclo[4.2.0]octa-2,4-dienes has been studied, and similar transformations could be envisioned for the title compound. researchgate.net

Tandem and Cascade Reactions: The multiple functional groups in this compound make it an ideal substrate for tandem or cascade reactions. For example, a conjugate addition to the enone system could be followed by an intramolecular aldol reaction involving the newly formed enolate and the carbonyl group, leading to the rapid construction of more complex polycyclic frameworks. Efficient one-pot syntheses of related bicyclo[4.2.0]octenols have been achieved through four consecutive nucleophilic additions, demonstrating the potential for such cascade processes. acs.orgnaist.jp

Expanded Utility in Drug Discovery and Materials Science through Targeted Synthesis

The unique three-dimensional structure of the bicyclo[4.2.0]octane core makes it an attractive scaffold for the design of new therapeutic agents and advanced materials. Targeted synthesis of functionalized this compound derivatives will be key to unlocking this potential.

Medicinal Chemistry: The rigid bicyclic framework of this compound can be used to orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets. By introducing various substituents at different positions on the bicyclic core, libraries of compounds can be generated and screened for biological activity. The bicyclo[4.2.0]octane skeleton is found in a number of natural products, and synthetic derivatives could mimic these structures or exhibit novel pharmacological properties. For instance, derivatives of bicyclo[4.2.0]octane have been investigated for the treatment of cardiovascular disorders. google.com

Materials Science: Bicyclo[4.2.0]octene derivatives can serve as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. The strained bicyclic system can undergo controlled ring-opening to form linear polymers with specific tacticities. By incorporating different functional groups into the this compound monomer, polymers with tailored thermal, mechanical, and optical properties can be synthesized. These materials could find applications in areas such as specialty plastics, resins, and advanced coatings.

Q & A

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data (e.g., NMR chemical shifts) across research groups?

  • Methodology :
  • Apply multivariate analysis (e.g., principal component analysis) to identify outlier datasets. Cross-calibrate instruments using standard references (e.g., TMS for NMR). Report confidence intervals for chemical shift assignments .

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